4-(4-Ethoxy-phenylamino)-butan-1-ol
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Overview
Description
The compound "4-(4-Ethoxy-phenylamino)-butan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate involves a process that might be adapted for the synthesis of the target compound . Additionally, the crystallographic analysis of a structurally related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, could provide insights into the molecular structure analysis of "4-(4-Ethoxy-phenylamino)-butan-1-ol" .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction . The asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination or enamine hydrogenation using a Ru catalyst also provides a potential pathway that could be modified for the synthesis of "4-(4-Ethoxy-phenylamino)-butan-1-ol" . These methods could be adapted to synthesize the target compound by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as x-ray crystallography . This method could be applied to "4-(4-Ethoxy-phenylamino)-butan-1-ol" to determine its crystallographic structure, which would provide valuable information about its stereochemistry and conformation. The extensive NMR spectroscopy techniques, including 1D-NOE, 2D-HSQC, and HMBC experiments, are also crucial for establishing the structures of similar compounds .
Chemical Reactions Analysis
The papers do not provide specific reactions for "4-(4-Ethoxy-phenylamino)-butan-1-ol," but they do describe reactions that could be relevant. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leading to different quinolinone derivatives indicates that arylamino groups can participate in complex chemical reactions to form heterocyclic compounds . This knowledge could be useful in predicting the reactivity of the arylamino group in "4-(4-Ethoxy-phenylamino)-butan-1-ol."
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "4-(4-Ethoxy-phenylamino)-butan-1-ol," they do provide data on similar compounds. For instance, the density and crystallographic data of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one could be used as a reference for estimating the density and solid-state properties of the target compound . The solubility, melting point, and boiling point could be inferred from related structures and their known properties.
Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Carbonylation : A study by Tamaru, Hojo, and Yoshida (1991) demonstrates the use of Palladium(II)-catalyzed carbonylation for the efficient synthesis of γ-butyrolactones, a compound structurally related to 4-(4-Ethoxy-phenylamino)-butan-1-ol. This reaction is significant for stereospecific cis addition in organic synthesis (Tamaru, Hojo, & Yoshida, 1991).
Synthesis and Transformation
Versatile Precursor for Heteroarenes : Sommer, Braun, Schröder, and Kirschning (2017) explored the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a compound similar to 4-(4-Ethoxy-phenylamino)-butan-1-ol, as a building block for the synthesis of various heteroarenes. This study underscores the potential for creating complex organic compounds, including pharmaceuticals (Sommer et al., 2017).
Electrochemical Conversion and Catalysis : Bryan and Grimshaw (1997) investigated the electrochemical hydrogenation of 4-phenylbuten-2-ones to 4-phenylbutan-2-ones, which are structurally similar to the compound . This research highlights the application of electrocatalysis in organic synthesis (Bryan & Grimshaw, 1997).
Biochemical Applications
- Oxidation and Biocatalysis : Kosjek, Stampfer, Deursen, Faber, and Kroutil (2003) employed Rhodococcus spp. for the biocatalytic oxidation of 4-(p-hydroxyphenyl)butan-2-ol into raspberry ketone. This study showcases the use of biocatalysis in transforming compounds structurally related to 4-(4-Ethoxy-phenylamino)-butan-1-ol (Kosjek et al., 2003).
Future Directions
properties
IUPAC Name |
4-(4-ethoxyanilino)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-7-5-11(6-8-12)13-9-3-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLICADXUMRDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365153 |
Source
|
Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-phenylamino)-butan-1-ol | |
CAS RN |
356539-16-7 |
Source
|
Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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